2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Compounds similar to "2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide" have been studied for their ability to form polynuclear metal complexes. For instance, 2-hydroxyimino-N-[1-(2-pyrazinyl)ethylidene]propanehydrazide, a related compound, was found to be a ligand capable of forming supramolecular chains through hydrogen bonds, highlighting its potential in constructing polynuclear metal complexes (Plutenko et al., 2022). Additionally, Zinc(II) complexes with asymmetric 3,5-substituted 1H-pyrazoles were synthesized, demonstrating the ligand's versatility in forming variously protonated mononuclear and dinuclear complexes, offering insights into the coordination chemistry of zinc with pyrazolate-based ligands (Malinkin et al., 2012).
Antimicrobial and Antimalarial Activities
Some derivatives of "this compound" have been explored for their biological activities. Novel pyrazole integrated 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity, presenting a new class of potent antimicrobial agents. This suggests the potential of these compounds in developing new antimicrobial drugs (Ningaiah et al., 2014). Furthermore, 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes were synthesized and assessed for in vitro antimalarial activity, indicating the promising role of these compounds in antimalarial drug development (Shaikh et al., 2021).
Photoreactions and Proton Transfer Studies
The photoreactive properties of 2-(1H-pyrazol-5-yl)pyridines, which share structural similarities with "this compound," have been investigated. These studies reveal the compound's ability to undergo excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer, showcasing its utility in studying proton transfer dynamics (Vetokhina et al., 2012).
Safety and Hazards
Future Directions
The future directions for research on “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” could include further studies on its potential applications in medicinal chemistry, particularly in the treatment of prostate cancer . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZISFFLQRZHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.